trans-1,2-Bis(perfluorohexyl)ethylene
Overview
Description
trans-1,2-Bis(perfluorohexyl)ethylene: is a fluorinated organic compound with the molecular formula C14H2F26. It is characterized by the presence of two perfluorohexyl groups attached to an ethylene backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Bis(perfluorohexyl)ethylene typically involves the reaction of perfluorohexyl iodide with ethylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, which facilitates the coupling of the perfluorohexyl groups to the ethylene backbone. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Bis(perfluorohexyl)ethylene is relatively inert due to the presence of perfluoroalkyl groups, which provide significant resistance to common chemical reactions. it can undergo specific reactions under controlled conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can be achieved using specialized reducing agents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Specialized reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Reduced perfluoroalkyl derivatives.
Substitution: Substituted ethylene derivatives.
Scientific Research Applications
Chemistry: trans-1,2-Bis(perfluorohexyl)ethylene is used as a non-polar solvent in various chemical reactions. Its unique properties make it suitable for the separation of ionic and non-polar compounds .
Biology: In biological research, this compound is utilized as a gas carrier due to its ability to dissolve gases efficiently. It is also employed in the development of sensors for selective gas detection .
Industry: In the industrial sector, this compound is used as a phase transfer catalyst, facilitating the exchange of sulfate or chloride ions in various chemical processes .
Mechanism of Action
The mechanism of action of trans-1,2-Bis(perfluorohexyl)ethylene is primarily based on its chemical inertness and ability to interact with other molecules through van der Waals forces. Its molecular structure allows it to act as a solvent, phase transfer catalyst, and gas carrier. The perfluoroalkyl groups provide stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
- trans-1,2-Bis(perfluorooctyl)ethylene
- trans-1,2-Bis(perfluorodecyl)ethylene
- trans-1,2-Bis(perfluorododecyl)ethylene
Comparison: Compared to its analogs, trans-1,2-Bis(perfluorohexyl)ethylene offers a balance between molecular size and chemical properties. Its shorter perfluoroalkyl chains provide lower viscosity and better solubility in certain solvents, making it more versatile for specific applications. Additionally, its thermal stability and resistance to chemical reactions are comparable to those of its longer-chain counterparts .
Properties
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradec-7-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F26/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1-2-4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKJPRYZMFTFH-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880444 | |
Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-43-4, 51249-67-3 | |
Record name | Bis(perfluoro-n-hexyl)-1,2-ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056523434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7E)-7H,8H-Hexacosafluorotetradec-7-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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